5beta,10alpha-Sibirene
Description
5beta,10alpha-Sibirene is a bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.1878 g/mol . Its IUPAC name is (4aS,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene, indicating a fused bicyclic structure with specific stereochemistry at the 5beta and 10alpha positions. This compound is classified as a eudesmane derivative, a subclass of sesquiterpenes characterized by a decalin (bicyclic) framework .
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aR,8aS)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15+/m1/s1 |
InChI Key |
ALUIZDJKPCNAGJ-CABCVRRESA-N |
Isomeric SMILES |
CC(C)C1=C[C@@H]2C(=C)CCC[C@]2(CC1)C |
Canonical SMILES |
CC(C)C1=CC2C(=C)CCCC2(CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
5beta,10beta-Sibirene (Isomer)
- IUPAC Name : (4aR,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene .
- Key Differences: The stereochemistry at the 10-position distinguishes this isomer from 5beta,10alpha-Sibirene.
- Shared Features : Both isomers have identical molecular formulas (C₁₅H₂₄) and bicyclic frameworks, but stereochemical variations may lead to divergent biological activities or stability profiles.
(Z)-gamma-Bisabolene
- IUPAC Name : (1Z)-bisabola-1(10),4,7(11)-triene or (4Z)-4-(1,5-dimethylhex-4-en-1-ylidene)-1-methylcyclohexene .
- Key Differences: Structure: (Z)-gamma-Bisabolene is a monocyclic sesquiterpene with a linear triene system, contrasting with the bicyclic framework of this compound. Functional Groups: Contains conjugated double bonds, enhancing reactivity in cycloaddition or oxidation reactions compared to the more saturated sibirenes.
- Shared Features : Both compounds belong to the sesquiterpene class (C₁₅H₂₄) and are derived from farnesyl pyrophosphate biosynthesis .
Isodrin (Chlorinated Analog)
- IUPAC Name: 1,2,3,4,10,10-hexachloro-1,4,4a,5,8,8a-hexahydro-1,4-endo,endo-5,8-dimethanonaphthalene .
- Key Differences: Substituents: Isodrin is a chlorinated dimethanonaphthalene derivative, heavily functionalized with six chlorine atoms, unlike the purely hydrocarbon structure of this compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Influence : The 10alpha vs. 10beta configuration in sibirenes could lead to differences in volatility or lipid solubility, impacting their utility in fragrance or pharmaceutical industries .
- Reactivity : (Z)-gamma-Bisabolene’s conjugated triene system makes it more reactive in Diels-Alder reactions compared to the less unsaturated sibirenes .
- Toxicity Profile : Isodrin’s chlorination results in high environmental persistence and toxicity, unlike the naturally occurring sibirenes, which are less studied for ecological impacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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